molecular formula C20H19N5O3 B11019548 N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B11019548
M. Wt: 377.4 g/mol
InChI Key: XPYKCIOVLLHLLL-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 6-methoxy-substituted indole linked via an ethyl group to an acetamide scaffold bearing a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The indole core is critical for hydrophobic interactions and π-stacking in biological systems, while the benzotriazinone group may contribute to enzyme inhibition via hydrogen bonding or redox activity .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-14-6-7-15-13(11-22-18(15)10-14)8-9-21-19(26)12-25-20(27)16-4-2-3-5-17(16)23-24-25/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,26)

InChI Key

XPYKCIOVLLHLLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.

    Reduction: The benzotriazine ring can be reduced using hydrogenation or metal hydrides to yield reduced triazine derivatives.

    Substitution: Both the indole and benzotriazine rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzotriazine derivatives.

    Substitution: Substituted indole and benzotriazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the interactions of indole and benzotriazine derivatives with biological systems. It may serve as a probe to investigate the binding sites and mechanisms of action of these moieties in biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory activities, while benzotriazine derivatives have been explored for their potential as antiviral and anticancer agents.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. It may also find applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazine moiety can intercalate into DNA, affecting its replication and transcription.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    DNA: The benzotriazine moiety can intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzotriazinone or Quinazolinone Cores

Table 1: Key Structural and Pharmacological Features
Compound Name / ID Core Structure Key Substituents Biological Target / Activity Molecular Weight (g/mol)
Target Compound Benzotriazinone + Indole 6-Methoxyindole, ethyl linker Hypothesized enzyme inhibition ~447.4 (estimated)
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Benzotriazinone 3-Chloro-4-fluorophenyl Screening compound (undisclosed target) 332.72
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone Phenyl, chloro, methyl Mycobacterium tuberculosis InhA inhibitor ~307.3 (estimated)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazolinone 3-Fluorophenyl ethyl Screening compound (ZINC database) ~341.3 (estimated)

Key Observations :

  • The benzotriazinone group in the target compound and Y040-2908 differentiates them from quinazolinone-based analogues, which are more commonly associated with antimicrobial activity .

Indole-Based Analogues with Varied Substituents

Table 2: Indole Derivatives with Modified Acetamide Side Chains
Compound Name / ID Indole Substituents Acetamide Side Chain Biological Activity Yield / Melting Point
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 5-Methoxy, 2-methyl, 4-chlorobenzoyl 3-Chloro-4-fluorophenyl Bcl-2/Mcl-1 dual inhibition (anticancer) 8% yield, 192–194°C
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-trifluoromethyl)phenyl)sulfonyl)acetamide (31) 5-Methoxy, 4-chlorobenzoyl 4-Trifluoromethylphenyl sulfonyl COX-2 inhibition (hypothesized) 43% yield, ND
Target Compound 6-Methoxy 4-Oxo-benzotriazin-3(4H)-yl + ethyl linker Undisclosed (potential dual activity) ND

Key Observations :

  • The 6-methoxy substitution on the indole ring in the target compound is distinct from the 5-methoxy or 2-methyl groups in analogues like 10j or 31 , which may influence steric hindrance or electronic effects during target binding.

Research Findings and Pharmacological Implications

Enzyme Inhibition Potential

  • Benzotriazinones are known to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis , while quinazolinones target M. tuberculosis bd oxidase . The target compound’s benzotriazinone group may retain similar mechanisms.
  • Indole derivatives like 10j exhibit anticancer activity via Bcl-2/Mcl-1 inhibition , suggesting the target compound’s indole core could synergize with benzotriazinone for dual-pathway activity.

Biological Activity

N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C~21~H~22~N~4~O~3~, and it has a molecular weight of approximately 378.43 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a benzotriazine structure that contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with indole and benzotriazine structures exhibit significant antimicrobial properties. Specifically, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antibacterial Activity

A study reported the synthesis of several indole derivatives, including those similar to this compound. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Indole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In vitro studies revealed that certain analogs exhibited significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, compounds with structural similarities to this compound showed preferential suppression of rapidly dividing cells compared to non-tumor cells .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The indole moiety is known to influence multiple signaling pathways involved in cell growth and apoptosis. Additionally, the benzotriazine portion may enhance the compound's ability to penetrate cellular membranes and exert its effects on intracellular targets.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/MBC (µg/mL)Notes
AntibacterialStaphylococcus aureus0.98Effective against MRSA
AnticancerA549 (Lung Cancer)VariesSignificant antiproliferative effects
AntifungalCandida albicans7.80Moderate activity

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